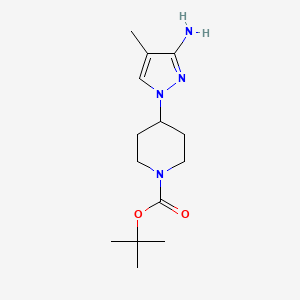

tert-butyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC14648095

Molecular Formula: C14H24N4O2

Molecular Weight: 280.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H24N4O2 |

|---|---|

| Molecular Weight | 280.37 g/mol |

| IUPAC Name | tert-butyl 4-(3-amino-4-methylpyrazol-1-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H24N4O2/c1-10-9-18(16-12(10)15)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8H2,1-4H3,(H2,15,16) |

| Standard InChI Key | WJHRBTONNLRKPV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1N)C2CCN(CC2)C(=O)OC(C)(C)C |

Introduction

Synthesis Pathway

The synthesis of tert-butyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves:

-

Preparation of the Pyrazole Core:

The pyrazole ring is synthesized through cyclization reactions involving hydrazines and diketones or β-keto esters. The methyl and amino substituents are introduced during this step. -

Coupling with Piperidine Derivative:

The pyrazole moiety is reacted with a Boc-protected piperidine derivative under controlled conditions to form the desired compound. -

Purification and Characterization:

The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as:-

NMR (Proton and Carbon): Confirms the chemical structure.

-

Mass Spectrometry (MS): Verifies molecular weight.

-

Infrared Spectroscopy (IR): Identifies functional groups.

-

Applications

tert-butyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate has potential applications in:

Medicinal Chemistry

Pyrazole derivatives are known for their bioactivity, including:

-

Anti-inflammatory properties.

-

Anticancer activity.

-

Antiviral potential.

This compound can serve as an intermediate in synthesizing drugs targeting enzymes or receptors due to its functional versatility.

Chemical Biology

The compound can be used as a building block in combinatorial chemistry to develop libraries of molecules for high-throughput screening in drug discovery.

Structural Studies

Studies on similar compounds reveal that the Boc-protected piperidine enhances solubility and stability during reactions, while the pyrazole core contributes to biological activity through hydrogen bonding and π-stacking interactions with target proteins.

Biological Activity

Although specific data on this compound's biological activity is limited, related pyrazole derivatives have demonstrated:

-

Inhibition of enzymes like kinases and cyclooxygenases.

-

Potential as ligands for G-protein-coupled receptors (GPCRs).

Comparison with Related Compounds

Safety and Handling

While specific safety data for this compound may not be readily available, general precautions for handling similar pyrazole derivatives include:

-

Use of personal protective equipment (PPE).

-

Avoiding inhalation or skin contact.

-

Proper storage in a cool, dry place away from oxidizing agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume